molecular formula C48H47N3O4S3 B1147548 rac D-205 Dye CAS No. 1093486-14-6

rac D-205 Dye

Cat. No.: B1147548
CAS No.: 1093486-14-6
M. Wt: 826.1 g/mol
InChI Key: WZGXSNHXTGGEGJ-XPXSWUFESA-N
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Description

rac D-205 Dye is an organic sensitizer employed in dye-sensitized solar cells (DSSCs), a technology that converts sunlight into electricity using photoelectrochemical principles. It belongs to the family of porphyrin-based dyes optimized for light absorption in the visible spectrum. The dye is notable for its complementary absorption properties, particularly in the 480–630 nm range, which makes it suitable for cosensitization strategies to enhance photovoltaic performance. rac D-205 is often combined with other dyes, such as YD-2, to address gaps in light harvesting and improve overall solar cell efficiency .

Properties

CAS No.

1093486-14-6

Molecular Formula

C48H47N3O4S3

Molecular Weight

826.1 g/mol

IUPAC Name

2-[(2E,5E)-5-[[(3aR,8bR)-4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C48H47N3O4S3/c1-2-3-4-5-6-13-27-49-46(55)44(58-48(49)56)47-50(31-43(52)53)45(54)42(57-47)30-33-23-26-41-39(29-33)37-19-14-20-40(37)51(41)36-24-21-32(22-25-36)28-38(34-15-9-7-10-16-34)35-17-11-8-12-18-35/h7-12,15-18,21-26,28-30,37,40H,2-6,13-14,19-20,27,31H2,1H3,(H,52,53)/b42-30+,47-44+/t37-,40-/m1/s1

InChI Key

WZGXSNHXTGGEGJ-XPXSWUFESA-N

SMILES

CCCCCCCCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C\2/N(C(=O)/C(=C\C3=CC4=C(C=C3)N([C@H]5[C@@H]4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S

Synonyms

(2E,5E)-rel-5-[[(3aR,8bR)-4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-octyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac D-205 Dye involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Introduction: Various functional groups, such as thiazolidine and indoline, are introduced through nucleophilic substitution and cyclization reactions.

    Final Assembly: The final dye molecule is assembled through a series of coupling reactions, resulting in the formation of the complete this compound structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: rac D-205 Dye undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form different oxidation states, which can alter its color and reactivity.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the dye, which may have different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

rac D-205 Dye has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac D-205 Dye involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can lead to changes in the target’s structure and function, which can be detected through various analytical techniques .

Comparison with Similar Compounds

The performance of rac D-205 Dye is benchmarked against both organic and coordination compound-based sensitizers. Key competitors include N719 (a ruthenium-based dye) and YD-2 (a porphyrin-based dye). Below is a detailed analysis:

Structural and Functional Differences
Parameter This compound N719 (Ru-based Dye) YD-2 (Porphyrin Dye)
Chemical Class Organic Ruthenium coordination complex Porphyrin metal complex
Key Ligands Organic π-conjugated system Thiocyanate (NCS) ligands Zinc-porphyrin core
Absorption Maxima 532 nm Broad absorption (400–700 nm) Strong absorption <480 nm and >630 nm
Light Harvesting Fills 480–630 nm gap in YD-2 Full-spectrum coverage Limited in mid-visible range
Cost & Stability Lower cost, moderate stability High cost, excellent stability Moderate cost, thermal sensitivity

Structural Insights :

  • N719 achieves record efficiencies (>20%) due to its broad absorption and robust charge-transfer properties but relies on rare ruthenium and volatile NCS ligands .
  • YD-2 suffers from a mid-spectrum absorption gap, which rac D-205 compensates for, enabling synergistic cosensitization .
  • rac D-205 leverages organic synthesis advantages (e.g., tunability, scalability) but requires cosensitization to compete with metal-based dyes.
Photovoltaic Performance
Dye System JSC (mA/cm²) VOC (V) FF (%) PCE (%) Ref.
N719 (single dye) ~18 ~0.72 ~75 >20 [1]
YD-2 (single dye) ~14 ~0.68 ~70 ~5.5 [13]
rac D-205 (single dye) ~12 ~0.65 ~68 ~4.8 [13]
YD-2 + rac D-205 ~16 ~0.70 ~72 6.9 [13]

Key Findings :

  • N719 outperforms organic dyes in single-dye configurations due to superior charge separation and stability .
  • rac D-205 + YD-2 achieves a 25% efficiency improvement over individual dyes by combining absorption profiles, demonstrating the value of hybrid systems .
  • Limitations of rac D-205 include lower intrinsic efficiency (~4.8%) and reliance on cosensitization for competitive performance.
Stability and Industrial Viability
  • N719 : Industry standard for stability but faces scalability challenges due to ruthenium scarcity.
  • rac D-205 : Organic structure simplifies synthesis and reduces costs, but long-term durability under UV exposure remains a concern.
  • YD-2 : Degrades faster at elevated temperatures, limiting standalone use in outdoor applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of rac D-205 Dye critical for photovoltaic applications?

  • Methodological Answer : Characterize absorption spectra using UV-Vis spectroscopy to identify peak wavelengths (e.g., 532 nm for D-205) and evaluate solubility in common solvents (e.g., ethanol or acetonitrile) via HPLC. Stability under illumination can be tested via accelerated aging experiments with controlled light exposure and temperature .
  • Data Reference : Absorption maxima and photoconversion efficiency (PCE) values should be tabulated (e.g., PCE of 6.9% for cosensitized systems in ).

Q. How is this compound synthesized, and what purity validation methods are recommended?

  • Methodological Answer : Synthesis typically involves porphyrin-based metal complex reactions. Purify via column chromatography (C18 stationary phase) and validate purity using 1^1H NMR and high-resolution mass spectrometry (HRMS). Compare spectral data to literature benchmarks to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound’s electronic properties?

  • Methodological Answer : Use cyclic voltammetry to determine redox potentials and transient absorption spectroscopy to study charge transfer kinetics. Cross-reference data with density functional theory (DFT) simulations to validate electronic transitions .

Advanced Research Questions

Q. How can researchers optimize cosensitization of this compound with complementary dyes (e.g., YD-2) to broaden light absorption?

  • Methodological Answer :

  • Experimental Design : Vary dye ratios (e.g., 1:1 to 1:3 molar ratios) and layer thickness (e.g., 2.4–4.0 µm TiO2_2 films) to maximize incident photon-to-current efficiency (IPCE).
  • Data Analysis : Plot IPCE spectra to identify synergistic absorption regions (e.g., D-205 fills the 480–630 nm gap of YD-2). Use statistical tools like response surface methodology (RSM) to model optimal parameters .
    • Data Reference : Tabulate PCE values under varying conditions (e.g., 6.9% for 2.4 µm films in ).

Q. How can contradictory reports on this compound’s stability in operational solar cells be resolved?

  • Methodological Answer :

  • Controlled Testing : Replicate experiments under standardized light intensity (AM 1.5G) and humidity (e.g., 50% RH). Use X-ray photoelectron spectroscopy (XPS) to detect dye degradation products.
  • Statistical Reconciliation : Apply Cox regression analysis (as in ) to assess correlations between environmental factors and performance decay .

Q. What advanced computational methods support the rational design of this compound derivatives?

  • Methodological Answer :

  • Molecular Modeling : Use time-dependent DFT (TD-DFT) to simulate electronic transitions and predict absorption spectra. Validate with experimental data.
  • Machine Learning : Train models on existing dye databases to predict novel structures with tailored bandgap energies .

Q. How should researchers document experimental protocols for this compound-based solar cell fabrication to ensure reproducibility?

  • Methodological Answer :

  • Lab Reporting : Follow structured guidelines (e.g., Doyle Lab Report format) to detail TiO2_2 film preparation, dye immersion time, and electrolyte composition. Include raw datasets as supplementary material .
  • Critical Parameters : Specify annealing temperature, dye-loading duration, and light-source calibration in methods sections .

Tables for Key Data

Property This compound YD-2 Dye Reference
Absorption Maxima (nm)532460, 660
PCE (Cosensitized System)6.9%5.8% (single dye)
Redox Potential (V vs. NHE)-0.45-0.50
Experimental Variable Optimal Range Impact on PCE
TiO2_2 Thickness2.4–3.0 µmMaximizes dye loading
Dye Immersion Time12–18 hoursPrevents aggregation
Light Intensity100 mW/cm2^2Standardizes testing

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